6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one

c-KIT kinase V654A mutation GIST

6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one (CAS 1381260-70-3) is a synthetic small-molecule quinolin-2(1H)-one derivative with a molecular formula of C19H20N2O4 and a molecular weight of 340.37 g/mol. The compound belongs to a pharmacologically significant scaffold class disclosed in Merck patent families as inhibitors of c-KIT kinase, including the clinically relevant imatinib-resistant V654A mutant, and is broadly claimed for use in treating cancers such as gastrointestinal stromal tumors (GIST).

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
CAS No. 1381260-70-3
Cat. No. B1458158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one
CAS1381260-70-3
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3NC2=O)OC)OC
InChIInChI=1S/C19H20N2O4/c1-23-15-6-4-14(5-7-15)20-11-13-8-12-9-17(24-2)18(25-3)10-16(12)21-19(13)22/h4-10,20H,11H2,1-3H3,(H,21,22)
InChIKeySXCXUWFJNPWLQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one (CAS 1381260-70-3): Baseline Identity and Procurement Profile


6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one (CAS 1381260-70-3) is a synthetic small-molecule quinolin-2(1H)-one derivative with a molecular formula of C19H20N2O4 and a molecular weight of 340.37 g/mol . The compound belongs to a pharmacologically significant scaffold class disclosed in Merck patent families as inhibitors of c-KIT kinase, including the clinically relevant imatinib-resistant V654A mutant, and is broadly claimed for use in treating cancers such as gastrointestinal stromal tumors (GIST) [1]. Commercially, it is available from multiple reputable chemical suppliers with certified purity specifications (≥95% to NLT 97%), positioning it as an accessible research tool and a potential starting point for medicinal chemistry optimization .

Why Generic Substitution Fails for 6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one


Generic substitution within the quinolin-2(1H)-one class is precluded by the critical role of the 3-aminomethyl linker and the terminal 4-methoxyphenyl group in defining both target engagement and resistance-mutation coverage. In the Merck patent family, the specific combination of substituents at the quinolinone 3-position dictates differential inhibitory potency against wild-type versus mutant c-KIT kinases, particularly the V654A gatekeeper mutation that confers resistance to imatinib [1]. Small structural changes to this region are known to abrogate dual EGFR/HER-2 or EGFR/FAK inhibitory profiles in closely related 6,7-dimethoxyquinoline series, where nanomolar potency shifts of 10- to 100-fold have been documented upon altering the C3 substituent [2]. Therefore, procurement of the exact compound with the defined substitution pattern is essential for maintaining target specificity and for ensuring reproducibility in kinase inhibition or antiproliferative assays.

Product-Specific Quantitative Evidence Guide: 6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one Differentiation


c-KIT V654A Mutant Coverage: Structural Basis for Overcoming Imatinib Resistance in GIST

The quinolin-2(1H)-one scaffold is claimed to inhibit both wild-type c-KIT and the V654A secondary resistance mutant, unlike imatinib, which loses potency against this gatekeeper mutation [1]. While specific IC50 values for 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one are not publicly disclosed in primary literature, the patent explicitly states that compounds of this general formula demonstrate inhibitory activity against the V654A mutant [1]. This represents a class-level differentiation from imatinib, which has an IC50 > 10 µM against V654A c-KIT compared to low nanomolar potency against wild-type [2]. Researchers should verify mutant-specific activity with their own assays.

c-KIT kinase V654A mutation GIST imatinib resistance

Quinolin-2(1H)-one Scaffold: Dual EGFR/HER-2 Inhibition and Antiproliferative Potency Benchmarking

A closely related quinolin-2(1H)-one series provides quantitative benchmarks for the scaffold's potential. Compound 5a demonstrated MCF-7 antiproliferative IC50 of 34 nM, outperforming erlotinib (IC50 = 40 nM) in the same assay [1]. Kinase inhibition assays confirmed dual EGFR and HER-2 activity with IC50 values of 87 nM and 33 nM, respectively [1]. While 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one has a different C3 substitution pattern (aminomethyl linker vs. direct aryl in 5a), the conserved 6,7-dimethoxyquinolinone core suggests that measurable kinase inhibitory and antiproliferative activity is achievable, though the magnitude must be experimentally confirmed.

EGFR HER-2 dual kinase inhibitor anticancer MCF-7

6,7-Dimethoxy-4-alkoxy-2-arylquinoline Series: EGFR and FAK Dual Inhibition Potency Reference

In a structurally related 6,7-dimethoxyquinoline series with C4-alkoxy and C2-aryl substituents, the most potent compounds 6h and 20f exhibited EGFR IC50 values of 20.15 nM and 24.81 nM, respectively, along with FAK IC50 values of 14.25 nM and 15.36 nM [1]. Although the target compound features a quinolin-2(1H)-one core rather than a quinoline core and a C3-aminomethyl linker instead of C4/C2 modifications, the shared 6,7-dimethoxy substitution pattern supports the notion that this substitution pattern is favorable for kinase ATP-binding pocket occupancy. The magnitude of potency shifts upon core oxidation (quinoline to quinolin-2-one) and linker variation should be assessed experimentally.

EGFR FAK dual kinase inhibitor colorectal cancer SAR

Purity Specifications: Vendor-Reported Quality Metrics for Reproducible Research

Commercially available batches of 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one are offered with defined purity metrics: AKSci supplies at ≥95% purity , while MolCore provides material certified at NLT 97% under ISO quality management systems suitable for global pharmaceutical R&D . In comparison, many closely related in-class quinolin-2(1H)-one analogs are only available through custom synthesis with unspecified or variable purity. This pre-verified purity reduces the need for in-house repurification prior to biological testing, streamlining hit-to-lead workflows.

purity quality control ISO certification reproducibility

Structural Differentiation: 3-Aminomethyl Linker versus 4-Anilino or Direct C3-Aryl Substitution

The 3-aminomethyl linker in 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one introduces a rotatable bond and a hydrogen-bond-donating secondary amine between the quinolinone core and the 4-methoxyphenyl group, a feature absent in common comparator scaffolds such as 4-anilinoquinolines (e.g., imatinib-type) or directly C3-arylated quinolin-2(1H)-ones [1]. In kinase inhibitor design, the presence of a flexible aminomethyl linker at the solvent-exposed region can modulate selectivity across the kinome by enabling induced-fit binding to accommodate different gatekeeper residue conformations, a property not achievable with rigid C3-aryl analogs [2]. Direct comparative binding data are not yet available for this specific compound; the differentiation is based on established medicinal chemistry principles.

structure-activity relationship linker flexibility kinase selectivity binding mode

High-Value Application Scenarios for 6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one in Drug Discovery and Chemical Biology


GIST Drug Discovery Programs Targeting Imatinib-Resistant c-KIT V654A

This compound is most appropriately deployed in kinase inhibitor screening cascades aimed at identifying chemical matter that retains potency against the imatinib-resistant c-KIT V654A gatekeeper mutation. Based on the Merck patent disclosure, quinolin-2(1H)-one derivatives with this substitution pattern are explicitly designed to address secondary resistance in GIST [1]. Procurement of this compound provides a direct entry point into a scaffold class claimed for mutant c-KIT coverage, enabling structure-activity relationship (SAR) expansion around the aminomethyl linker.

Medicinal Chemistry Hit Expansion for Dual EGFR/HER-2 or EGFR/FAK Inhibitors

Given that the 6,7-dimethoxyquinolin-2(1H)-one core has demonstrated dual nanomolar EGFR/HER-2 inhibition (IC50 33–87 nM) [2] and that related 6,7-dimethoxy(aza)quinolines achieve dual EGFR/FAK potency (IC50 14–25 nM) [3], this compound serves as a privileged fragment for systematic derivatization. The C3-aminomethyl-4-methoxyphenyl substituent can be elaborated to explore selectivity between EGFR, HER-2, and FAK while retaining favorable physicochemical properties predicted by ADME studies on close analogs [2].

Chemical Biology Probe Development for Kinase Profiling

The flexible aminomethyl linker and the solvent-exposed 4-methoxyphenyl group make this compound suitable for conjugation to affinity tags or fluorescent reporters without blocking ATP-binding pocket interactions. Researchers can leverage the commercial availability of high-purity material (≥95% to NLT 97%) to rapidly generate probe molecules for cellular target engagement studies or kinome-wide selectivity profiling, tasks that would require extensive custom synthesis for non-commercial analogs.

Reference Standard for Analytical Method Development in Quinolinone QC

With ISO-certified purity specifications from MolCore (NLT 97%) and defined analytical characterization, this compound is well-suited as a reference standard for developing HPLC, LC-MS, or NMR-based quality control methods for quinolin-2(1H)-one analog libraries. Its distinct retention time and spectroscopic signature facilitate method validation and batch-to-batch consistency assessment across synthetic campaigns.

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